molecular formula C10H19NO2 B15350224 Cyclopentanevaleramide, 1-hydroxy-

Cyclopentanevaleramide, 1-hydroxy-

Cat. No.: B15350224
M. Wt: 185.26 g/mol
InChI Key: ZJFNZZKAOUREDQ-UHFFFAOYSA-N
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Description

Cyclopentanevaleramide, 1-hydroxy- is a cyclopentane derivative featuring a hydroxyl group (-OH) and a valeramide side chain. This compound belongs to the broader class of cyclopentane-based amides, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their structural rigidity and functional versatility.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

5-(1-hydroxycyclopentyl)pentanamide

InChI

InChI=1S/C10H19NO2/c11-9(12)5-1-2-6-10(13)7-3-4-8-10/h13H,1-8H2,(H2,11,12)

InChI Key

ZJFNZZKAOUREDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCCCC(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

a. Cyclopentanecarboxylic Acid, 1-amino-

  • Structure: Features a cyclopentane ring with an amino (-NH₂) and carboxylic acid (-COOH) group.
  • Key Differences : Unlike Cyclopentanevaleramide, 1-hydroxy-, this compound lacks an amide bond and hydroxyl group. The carboxylic acid group increases acidity (pKa ~4-5) compared to the neutral amide group.
  • Applications : Used in peptide synthesis and as a chiral building block in pharmaceuticals .

b. 1-Alkyl-Cyclopentanols

  • Structure: Cyclopentanol derivatives with alkyl chains.
  • Key Differences : The hydroxyl group is retained, but the absence of an amide side chain reduces hydrogen-bonding diversity. These compounds exhibit higher volatility and lower molecular weight compared to valeramide derivatives.
  • Reactivity : Prone to esterification and oxidation reactions due to the -OH group .

c. Cyclopentanemethylamine Hydrochloride

  • Structure : Cyclopentane ring with a methylamine group and hydrochloride salt.
  • Key Differences : The ionic nature (HCl salt) enhances water solubility, unlike the neutral Cyclopentanevaleramide. The amine group allows for nucleophilic reactions, contrasting with the amide’s stability .

Hypothetical Data Table (Based on Structural Analogues)

Property Cyclopentanevaleramide, 1-hydroxy- Cyclopentanecarboxylic Acid, 1-amino- 1-Alkyl-Cyclopentanols Cyclopentanemethylamine HCl
Functional Groups -OH, -CONH(CH₂)₃CH₃ -NH₂, -COOH -OH, -R (alkyl) -NH₂·HCl
Polarity Moderate High Moderate-Low High (ionic)
Solubility Partial in polar solvents Soluble in water (acidic pH) Soluble in organic Water-soluble
Reactivity Amide hydrolysis, H-bonding Acid-base reactions, peptide coupling Esterification Nucleophilic substitution

Research Findings and Limitations

  • Absence of Direct Data: None of the provided evidence explicitly discusses Cyclopentanevaleramide, 1-hydroxy- . Conclusions here rely on extrapolation from structural analogs.
  • Critical Gaps : Key parameters like melting point, boiling point, and spectroscopic data (IR, NMR) remain unaddressed in the sources. Further experimental studies or access to specialized databases (e.g., NIST Chemistry WebBook) are required for definitive comparisons .

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